Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside
Overview
Description
Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside is a biochemical compound classified as a carbohydrate monosaccharide. It is known for its complex structure and significant molecular weight of 494.64200 g/mol . This compound is often used in various biochemical and synthetic applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside typically involves the protection of hydroxyl groups followed by thioglycoside formation The process begins with the benzylation of the hydroxyl groups at positions 2, 3, and 6 of the glucopyranosideThe final step involves the ethylation of the thiol group to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl protecting groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl groups.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected glucopyranoside.
Substitution: Glucopyranoside derivatives with different functional groups.
Scientific Research Applications
Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The benzyl groups provide stability and protect the hydroxyl groups from unwanted reactions. The compound can also participate in glycosylation reactions, transferring the glucopyranoside moiety to acceptor molecules .
Comparison with Similar Compounds
- Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-b-D-glucopyranoside
- Ethyl 3-O-acetyl-2,4,6-tri-O-benzyl-1-thio-a-D-galactopyranoside
- Benzyl 6-O-glycosyl-b-D-glucopyranosides
Comparison: Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside is unique due to the specific positions of the benzyl groups and the presence of the ethyl thiol group. This configuration provides distinct reactivity and stability compared to other similar compounds. The specific arrangement of protecting groups can influence the compound’s behavior in synthetic and biological applications .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-6-ethylsulfanyl-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-20-24-16-10-5-11-17-24)27(32-19-23-14-8-4-9-15-23)26(30)25(34-29)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASWQXQKSOBXQO-RQKPWJHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186204 | |
Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141263-02-7 | |
Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141263-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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